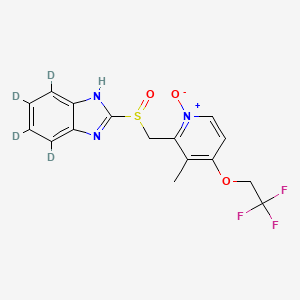
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is a deuterated analog of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research, particularly in the study of metabolic pathways and the development of analytical methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a 2-methyl-1-pentyl group.
Naphthoylation: The indole core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxynaphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Deuteration: The final step involves the introduction of deuterium atoms to replace the hydrogen atoms in the pentyl group. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the indole core and subsequent functionalization.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Quality Control: The final product undergoes rigorous quality control to ensure the desired purity and isotopic labeling.
化学反応の分析
Types of Reactions
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
作用機序
The mechanism of action of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects.
類似化合物との比較
Similar Compounds
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole: The non-deuterated analog of the compound.
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
AM-2201: A synthetic cannabinoid with a fluorinated naphthoyl group.
Uniqueness
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies and analytical chemistry. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic fate and enhances the accuracy of analytical methods.
特性
CAS番号 |
1346604-97-4 |
|---|---|
分子式 |
C26H27NO2 |
分子量 |
396.574 |
IUPAC名 |
(4-methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3/i1D3,4D2,5D2,10D2,17D2 |
InChIキー |
CNTCHEBQQFICNR-AHPANWGQSA-N |
SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
同義語 |
[4-Methoxy-1-naphthalenyl)(2-methyl-1-(pentyl-d11)-1H-indol-3-yl]methanone; JWH 098-d11; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)




![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

